Phenylglucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

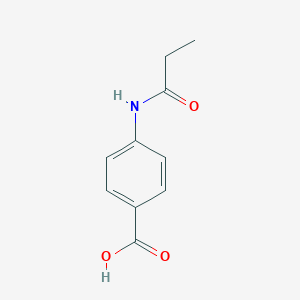

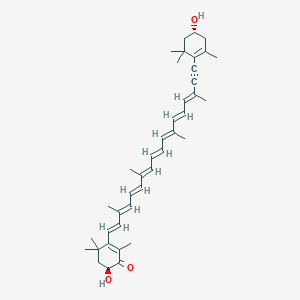

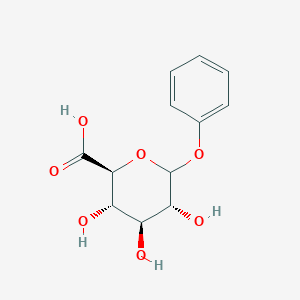

Phenylglucuronide is a metabolite formed in the liver after the consumption of alcohol. It is a conjugate of glucuronic acid and phenylethanol, and its presence in urine is used as a biomarker for alcohol consumption.

Applications De Recherche Scientifique

1. Genetic and Phenotypic Studies

Phenylglucuronide, although not directly mentioned, is relevant in the context of genetic and phenotypic studies. The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, is used in genome-wide association studies to relate phenotypes to specific genetic variations. This toolkit aids in data harmonization and replication across studies, essential for genetic research, potentially involving compounds like Phenylglucuronide (Hamilton et al., 2011).

2. Physical Activity and Physical Fitness Research

In the realm of physical activity and fitness, PhenX Toolkit also provides standardized measures, facilitating research in areas that could indirectly relate to the metabolism of substances such as Phenylglucuronide. This standardization is crucial for cross-study comparisons and large-scale genetic studies (Haskell et al., 2012).

3. Mental Health Research

The toolkit is also used in mental health research, implying potential relevance in studies involving the metabolism and effects of various substances, possibly including Phenylglucuronide. This approach facilitates data harmonization across mental health studies (Barch et al., 2016).

4. Environmental Impact Studies

Environmental impact studies, such as those examining the effects of phenylurea herbicides on microbial communities, can relate to the understanding of compounds like Phenylglucuronide. These studies assess the ecological impact of chemicals and their indirect effects on various biological systems (Pesce et al., 2006).

5. Tobacco Regulatory Research

The use of PhenX measures in tobacco regulatory research might indirectly involve the study of compounds like Phenylglucuronide, as these measures aid in assessing the impact of tobacco products on human health (Ribisl et al., 2020).

6. Nutritional and Dietary Supplement Research

In nutrition and dietary supplement research, standardized measures like those in the PhenX Toolkit could potentially be used in studies involving Phenylglucuronide, especially those examining the impact of diet on drug metabolism and health (Stover et al., 2010).

7. Drug Discovery and Pharmacology

While Phenylglucuronide is not directly mentioned, its relevance in pharmacology and drug discovery is implicit. Research in these fields often involves the study of drug metabolism and interactions, where compounds like Phenylglucuronide could be of interest (Drews, 2000).

Propriétés

Numéro CAS |

16063-67-5 |

|---|---|

Nom du produit |

Phenylglucuronide |

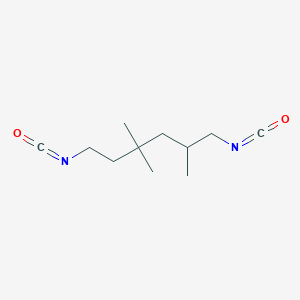

Formule moléculaire |

C12H14O7 |

Poids moléculaire |

270.23 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12?/m0/s1 |

Clé InChI |

WVHAUDNUGBNUDZ-SDQGTYQYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonymes |

phenylglucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)